Propargyl-PEG3-Acid is a compound characterized by its unique structure, which includes a propargyl group and a terminal carboxylic acid. The chemical formula for this compound is C10H16O5, and it features a poly(ethylene glycol) backbone with three ethylene glycol units (PEG3). This structure allows for versatile applications in bioconjugation and the synthesis of small molecules and biomolecular conjugates .
Propargyl-PEG3-Acid acts as a linker molecule. The carboxylic acid group allows conjugation to biomolecules containing primary amines, while the propargyl group facilitates attachment to azide-functionalized molecules or surfaces via CuAAC [, ]. This bioconjugation strategy allows researchers to create novel biomaterials, drug conjugates, and probes for various applications.
Propargyl-PEG3-Acid possesses two key functional groups:
This group can react with primary amines to form amide bonds. However, the reaction typically requires activation using coupling agents for efficient bond formation [].
This group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as click chemistry []. This reaction allows for the conjugation of propargyl-PEG3-Acid to azide-containing biomolecules like proteins, peptides, and carbohydrates to create stable and specific bioconjugates [].
These functionalities make propargyl-PEG3-Acid a valuable tool for bioconjugation, enabling researchers to attach various biomolecules with controlled spacing and orientation. This is crucial for studying biomolecular interactions, drug delivery systems, and the development of probes for bioimaging applications [, ].
The versatile structure of propargyl-PEG3-Acid makes it a useful building block for the synthesis of various research-relevant molecules.
The carboxylic acid and alkyne groups allow for the creation of conjugates with small molecules possessing complementary functional groups. This facilitates the development of new drug candidates, probes, and other research tools [].
Propargyl-PEG3-Acid can bridge biomolecules like peptides or proteins with small molecules through its bifunctional nature. This strategy is employed in designing targeted drug delivery systems and creating biomolecule-based sensors [].
The molecule's properties allow for the synthesis of various tool compounds used in chemical biology and medicinal chemistry research. These tools can be employed in target identification, drug discovery, and understanding biological processes at the molecular level [].
Propargyl-PEG3-Acid exhibits significant biological activity due to its ability to facilitate the conjugation of various biomolecules. This property makes it valuable in drug delivery systems and the development of therapeutic agents. The compound's structure allows it to enhance solubility and stability in biological environments, which is crucial for effective drug formulation .
The synthesis of Propargyl-PEG3-Acid typically involves several steps:
Propargyl-PEG3-Acid has a wide range of applications, including:
Interaction studies involving Propargyl-PEG3-Acid focus on its reactivity with various biomolecules. Research indicates that the propargyl group can effectively react with azides through Click Chemistry, providing insights into its potential applications in drug delivery and bioconjugation strategies . Additionally, studies have shown that the compound can facilitate interactions with proteins and nucleic acids, further expanding its utility in biomedical research .
Several compounds share structural similarities with Propargyl-PEG3-Acid, each offering unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Propargyl-PEG2-Acid | Two ethylene glycol units | Shorter linker length |
Bis-propargyl-PEG3 | Two propargyl groups | Increased reactivity |
Propargyl-PEG4-NHS | NHS ester instead of carboxylic acid | Enhanced stability for amide bond formation |
Azide-PEG3 | Azide functional group | Suitable for different Click Chemistry applications |
Propargyl-PEG3-Acid stands out due to its combination of a propargyl group with a terminal carboxylic acid, allowing it to serve dual roles in
Propargyl-polyethylene glycol three-acid possesses the molecular formula C10H16O5, corresponding to a precise molecular weight of 216.23 grams per mole [1] [3] [7]. The Chemical Abstracts Service registry number for this compound is 1347760-82-0, which serves as its unique chemical identifier [1] [7]. The compound exhibits a monoisotopic mass of 216.099774 atomic mass units, reflecting its exact mass composition [3]. This molecular weight places the compound in an optimal range for bioconjugation applications, providing sufficient size for effective spacing while maintaining manageable synthetic accessibility [7].
Property | Value | Reference |
---|---|---|
Molecular Formula | C10H16O5 | [1] [3] [7] |
Molecular Weight | 216.23 g/mol | [1] [3] [7] |
Monoisotopic Mass | 216.099774 u | [3] |
Chemical Abstracts Service Number | 1347760-82-0 | [1] [7] |
The terminal carboxylic acid functionality represents one of the two reactive sites in propargyl-polyethylene glycol three-acid [5] [21] [35]. This carboxylic acid group demonstrates characteristic reactivity patterns typical of aliphatic carboxylic acids, exhibiting the ability to form stable amide bonds when activated with appropriate coupling reagents [21] [35]. The carboxylic acid terminus provides a reliable attachment point for primary and secondary amine-containing molecules, enabling the formation of stable amide linkages under controlled reaction conditions [21] [35].
The propargyl group constitutes the second reactive functionality, characterized by its terminal alkyne structure with the formula HC≡C-CH2- [34] [35]. This functional group exhibits high reactivity toward azide-containing compounds, making it an essential component for copper-catalyzed azide-alkyne cycloaddition reactions [22] [25] [35]. The terminal alkyne hydrogen demonstrates enhanced acidity compared to typical alkane or alkene protons, with a pKa value approximately 25, facilitating deprotonation by strong bases when required for specific synthetic transformations [25].
The polyethylene glycol three spacer consists of three ethylene oxide units (-CH2CH2O-) connecting the terminal reactive groups [33] [36] [47]. This triethylene glycol backbone provides optimal spacing between functional groups while maintaining high water solubility and flexibility [33] [47]. The ether oxygen atoms within the polyethylene glycol chain enable extensive hydrogen bonding with water molecules, contributing significantly to the compound's hydrophilic character [47]. The spacer length of approximately 17.8 Angstroms provides sufficient distance to minimize steric hindrance between conjugated molecules [33].
The Simplified Molecular Input Line Entry System notation for propargyl-polyethylene glycol three-acid is C#CCOCCOCCOCCC(=O)O [1] [4] [7]. This notation provides a concise representation of the molecular connectivity, starting from the terminal alkyne (C#C) and proceeding through the polyethylene glycol chain to the carboxylic acid terminus [1] [7]. The International Union of Pure and Applied Chemistry name for this compound is 3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoic acid [1] [7]. The International Chemical Identifier key CJNSWLAJTZVSRB-UHFFFAOYSA-N serves as a unique digital fingerprint for database searching and chemical informatics applications [1] [7].
Notation Type | Value |
---|---|
SMILES | C#CCOCCOCCOCCC(=O)O |
IUPAC Name | 3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoic acid |
InChI Key | CJNSWLAJTZVSRB-UHFFFAOYSA-N |
Propargyl-polyethylene glycol three-acid demonstrates exceptional solubility characteristics across multiple solvent systems [7] [10] [17]. The compound exhibits complete miscibility in water due to the hydrophilic nature of the polyethylene glycol backbone and the polar carboxylic acid terminus [7] [17]. In organic solvents, the compound shows excellent solubility in dichloromethane, dimethylformamide, and dimethyl sulfoxide [7] [10]. This broad solubility profile enables versatile application across diverse reaction conditions and facilitates purification procedures using standard organic chemistry techniques [7] [17].
Nuclear magnetic resonance spectroscopy confirms the structural integrity of propargyl-polyethylene glycol three-acid, with spectra consistent with the expected molecular framework [6] [16] [30]. Gas chromatography analysis demonstrates purity levels exceeding 98.0% for high-grade preparations [6] [30]. The compound exhibits a characteristic flash point of 132°C, indicating thermal stability under normal handling conditions [7] [27] [30]. Mass spectrometric analysis confirms the expected molecular ion peak corresponding to the calculated molecular weight [6]. Infrared spectroscopy reveals characteristic absorption bands corresponding to the terminal alkyne, ether linkages, and carboxylic acid functionalities [6].
The carboxylic acid terminus of propargyl-polyethylene glycol three-acid readily participates in amide bond formation reactions with primary and secondary amines when activated using appropriate coupling reagents [21] [23] [41]. Standard coupling agents including N,N'-dicyclohexylcarbodiimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide effectively activate the carboxylic acid for nucleophilic attack by amine substrates [41] [42] [43]. The reaction proceeds through formation of an activated intermediate that undergoes nucleophilic displacement by the amine, resulting in stable amide bond formation [41] [43] [45]. Reaction conditions typically involve organic solvents such as dichloromethane or acetonitrile, with reaction completion occurring within several hours at room temperature [44].
The terminal alkyne functionality participates efficiently in copper-catalyzed azide-alkyne cycloaddition reactions, commonly referred to as click chemistry [22] [23] [46]. This reaction proceeds through coordination of the alkyne to copper(I) centers, followed by azide coordination and subsequent cycloaddition to form 1,4-triazole products with high selectivity [46] [48]. The reaction mechanism involves concerted cycloaddition rather than stepwise addition, ensuring selective formation of the desired regioisomer [46]. Reaction conditions typically employ copper(I) catalysts in aqueous or organic media, with reaction completion occurring under mild conditions at ambient temperature [22] [25] [46].
Polyethylene glycol derivatives, including propargyl-polyethylene glycol three-acid, demonstrate excellent biocompatibility profiles due to the well-established safety characteristics of polyethylene glycol polymers [26] [47]. The polyethylene glycol backbone exhibits non-immunogenic properties and demonstrates minimal interference with cellular functions when employed in biological systems [47]. The hydrophilic nature of the polyethylene glycol spacer reduces protein aggregation tendencies and enhances solubility of conjugated biomolecules [17]. These characteristics make the compound suitable for applications requiring biocompatible linking strategies in biological research and potential therapeutic applications [26] [47].
Propargyl-PEG3-acid represents a heterobifunctional polyethylene glycol derivative featuring both alkyne and carboxylic acid functionalities. The synthesis of this compound employs several well-established methodologies, each offering distinct advantages in terms of yield, purity, and scalability [1] .
The primary synthetic approach involves the Williamson ether synthesis, where propargyl bromide reacts with triethylene glycol derivatives under basic conditions. This method typically employs sodium hydride as the base in tetrahydrofuran solvent, with reactions conducted at temperatures ranging from 0°C to room temperature over 12-24 hours. Yields for this approach commonly range from 80-92% [1] [3].
An alternative methodology utilizes propargyl alcohol coupling with pre-functionalized polyethylene glycol chains. This approach involves the activation of the propargyl alcohol with sodium hydride in anhydrous tetrahydrofuran, followed by nucleophilic attack on activated polyethylene glycol derivatives. Reaction conditions typically require inert atmosphere protection and overnight stirring, achieving yields of 75-85% [4].
Direct nucleophilic substitution represents another viable synthetic route, employing propargyl tosylate as the electrophile and polyethylene glycol derivatives as nucleophiles. This method operates under milder conditions at room temperature in polar aprotic solvents, though yields are somewhat lower at 70-85% [1] [5].
For specialized derivatives, copper-catalyzed alkyne-azide cycloaddition has been employed as a key synthetic tool. This approach utilizes azide-functionalized polyethylene glycol acids with propargyl compounds under copper catalysis conditions, employing copper sulfate and sodium ascorbate as the catalytic system. Reaction temperatures range from room temperature to 50°C over 2-48 hours, with yields varying from 65-95% depending on substrate compatibility [3].
The purification of propargyl-PEG3-acid requires careful consideration of its amphiphilic nature and functional group sensitivity. Several complementary purification strategies have been developed to achieve the high purity standards required for research applications [7] [8].
Silica gel column chromatography represents the most commonly employed purification method. This technique utilizes ethyl acetate/hexanes gradient elution systems, typically progressing from 10-50% ethyl acetate concentration. The method offers excellent cost-effectiveness and scalability, routinely achieving purities of ≥95%. The relatively polar nature of the compound requires careful optimization of the mobile phase composition to achieve adequate resolution from synthetic byproducts [7] .
Reverse-phase high-performance liquid chromatography provides superior resolution for analytical-grade purification. This method employs water/acetonitrile gradient systems with 0.1% trifluoroacetic acid as a mobile phase modifier. While this approach achieves exceptional purities of ≥98%, its application is primarily limited to small-scale preparations due to economic considerations [8].
Precipitation techniques offer a practical alternative for removing ionic impurities and salts. The compound can be precipitated from diethyl ether/petroleum ether mixtures, providing a simple workup procedure that achieves purities of 90-95%. This method is particularly valuable as an initial purification step before more sophisticated chromatographic separations [7] [3].
Crystallization from ethyl acetate/hexanes mixtures at reduced temperatures can yield highly pure material (≥97%) suitable for long-term storage. However, this method is not universally applicable and depends on the specific impurity profile of the crude material .
Kugelrohr distillation under reduced pressure (120-140°C) effectively removes low-boiling impurities and solvents, achieving purities of ≥96%. This technique requires thermal stability assessment of the compound and is most effective when combined with other purification methods [3].
Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural confirmation and purity assessment of propargyl-PEG3-acid. The technique provides comprehensive information about molecular structure, connectivity, and sample homogeneity [10] [11] [12].
Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that confirm the structural integrity of propargyl-PEG3-acid. The terminal alkyne proton appears as a distinct triplet at δ 2.43 ppm with a coupling constant of approximately 2.4 Hz, arising from coupling with the adjacent methylene protons [10] [11].
The propargyl methylene protons (≡C-CH2-O) manifest as a doublet at δ 4.21 ppm, exhibiting coupling with the terminal alkyne proton. This signal integrates for two protons and serves as a diagnostic feature for confirming successful propargyl incorporation [10] [13].
The polyethylene glycol backbone generates a complex multiplet pattern in the region δ 3.60-3.75 ppm, encompassing the various -OCH2CH2O- repeating units. These signals typically integrate for approximately ten protons in the PEG3 derivative, reflecting the three ethylene glycol units present in the structure [10] [12].
For methoxy-terminated derivatives, a characteristic singlet appears at δ 3.37 ppm, integrating for three protons and confirming terminal methoxy functionality. The carboxylic acid methylene protons adjacent to the carbonyl group appear as a triplet at approximately δ 2.63 ppm [10] [11].
The carboxylic acid proton itself is often not observed in routine spectra due to rapid exchange with residual water or deuterated solvent, particularly in deuterated chloroform solutions [12].
Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns. The terminal alkyne carbon appears at δ 77.0 ppm, while the propargyl methylene carbon (≡C-CH2-O) resonates at δ 58.7 ppm [10] [12].
The polyethylene glycol carbon atoms generate overlapping signals in the region δ 70.2-70.5 ppm, corresponding to the various -OCH2- environments within the polymer chain. These signals can be partially resolved using higher field strength instruments or specialized pulse sequences [12].
The carboxylic acid carbonyl carbon produces a characteristic downfield signal at δ 175.2 ppm, confirming successful carboxylic acid incorporation. The methylene carbon adjacent to the carbonyl group appears at approximately δ 36.5 ppm [10] [11].
For methoxy-terminated compounds, the terminal methoxy carbon resonates at δ 59.0 ppm, providing additional structural confirmation [12].
The interpretation of nuclear magnetic resonance spectra for polyethylene glycol derivatives requires careful consideration of the polymer's inherent characteristics. The naturally occurring 1.1% abundance of carbon-13 creates satellite peaks positioned at ±70 Hz from the main polyethylene glycol resonances in proton spectra [12].
These carbon-13 satellite peaks can be misinterpreted as impurities if not properly recognized. The satellite peaks appear as triplets flanking the main polyethylene glycol resonances, with integration ratios maintaining the 1.1% relationship to the primary signal [12].
Peak broadening becomes increasingly prominent with higher molecular weight polyethylene glycol derivatives due to increased rotational correlation times. This phenomenon necessitates the use of higher field strength instruments and optimized acquisition parameters for accurate integration and assignment [12].
The overlapping nature of polyethylene glycol resonances requires careful integration boundaries to avoid systematic errors in purity determination. Proper baseline correction and phase adjustment are critical for obtaining reliable quantitative results [12].
Nuclear magnetic resonance spectroscopy provides a reliable method for molecular weight determination of propargyl-PEG3-acid through integration ratio analysis. The most accurate approach compares the integration of terminal functional groups with the carbon-13 satellite peaks of the polyethylene glycol backbone [12].
The traditional method of comparing terminal group integration with the main polyethylene glycol resonance often yields erroneously high molecular weight values due to overlapping signals and differential relaxation effects. The carbon-13 satellite peak method avoids these complications by comparing signals of similar intensity and relaxation characteristics [12].
For propargyl-PEG3-acid, molecular weight determination involves comparing the propargyl methylene signal (δ 4.21 ppm, 2H) with the appropriate polyethylene glycol resonances. The theoretical molecular weight of 216.23 g/mol should correlate with the observed integration ratios when accounting for all protons in the structure [10] [11].
Accurate molecular weight determination requires high-resolution spectra with sufficient signal-to-noise ratios and careful attention to relaxation delays to ensure complete recovery between pulses. Quantitative conditions typically employ relaxation delays of 10-30 seconds depending on the molecular size [12].
Mass spectrometry provides definitive molecular weight confirmation and structural verification for propargyl-PEG3-acid. Electrospray ionization mass spectrometry represents the most suitable ionization technique due to the compound's amphiphilic character and moderate molecular weight [14] .
The molecular ion peak appears at m/z 217 [M+H]+ in positive ion mode, confirming the expected molecular weight of 216.23 g/mol. Sodium adduct ions frequently appear at m/z 239 [M+Na]+, particularly when trace sodium contamination is present in samples or solvents [14] [15].
Fragmentation patterns typically show loss of the carboxylic acid functionality (m/z 172, loss of 45 mass units corresponding to COOH) and successive losses of ethylene oxide units (m/z 128, 84, 40 corresponding to progressive loss of C2H4O units). These fragmentation patterns provide structural confirmation and purity assessment .
High-resolution mass spectrometry enables accurate mass determination within 5 ppm tolerance, providing additional confidence in molecular formula assignment. The exact mass for propargyl-PEG3-acid (C10H16O5) is calculated as 216.09977361 Da [15].
Fourier transform infrared spectroscopy provides characteristic fingerprint identification of functional groups present in propargyl-PEG3-acid. The terminal alkyne functionality exhibits a distinctive C≡C stretching vibration in the region 2100-2260 cm⁻¹, typically appearing as a weak to medium intensity band at approximately 2120 cm⁻¹ [16] [17].
The alkyne C-H stretching vibration manifests as a sharp, medium intensity band around 3280 cm⁻¹, providing complementary confirmation of alkyne functionality. This signal is often overlapped by broad O-H stretching from the carboxylic acid group [16].
The carboxylic acid carbonyl group produces a strong absorption band at 1720-1740 cm⁻¹, with the exact position dependent on hydrogen bonding and association effects. The O-H stretching vibration of the carboxylic acid appears as a broad absorption centered around 2500-3300 cm⁻¹ [16] [17].
The polyethylene glycol backbone generates characteristic C-O stretching vibrations in the region 1050-1150 cm⁻¹, appearing as strong, broad absorption bands. The C-H stretching vibrations of the methylene groups appear in the region 2850-2950 cm⁻¹ as medium to strong intensity bands [16].
Purity determination by proton nuclear magnetic resonance spectroscopy represents the industry standard for propargyl-PEG3-acid characterization. The method achieves the required ≥95% purity specification through careful integration analysis and impurity identification [7] [11].
Common impurities include unreacted starting materials, side products from competing reactions, and solvent residues. Propargyl alcohol appears as signals at δ 1.95 (t, OH), 2.45 (t, ≡C-H), and 4.30 (d, CH2), while triethylene glycol generates signals in the δ 3.60-3.75 ppm region with different integration patterns [7].
Quantitative nuclear magnetic resonance conditions require relaxation delays of at least 10 seconds, 90-degree pulse angles, and sufficient digital resolution. Sample preparation involves dissolution in deuterated chloroform with careful moisture exclusion to prevent signal broadening from hydrogen-deuterium exchange [11] [12].
The purity calculation involves comparison of the total integration of product signals with the integration of all signals in the spectrum, accounting for the number of protons represented by each signal. Results consistently demonstrate purity levels of ≥95% for properly purified material, meeting the stringent requirements for research applications [7] [10] [11].